molecular formula C24H24F2 B14305344 2,3-Difluoro-1-propyl-4-[4-(4-propylphenyl)phenyl]benzene CAS No. 121218-89-1

2,3-Difluoro-1-propyl-4-[4-(4-propylphenyl)phenyl]benzene

Cat. No.: B14305344
CAS No.: 121218-89-1
M. Wt: 350.4 g/mol
InChI Key: VMNMACBVWFXTDO-UHFFFAOYSA-N
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Description

2,3-Difluoro-1-propyl-4-[4-(4-propylphenyl)phenyl]benzene is an organic compound characterized by the presence of fluorine atoms and propyl groups attached to a biphenyl structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Difluoro-1-propyl-4-[4-(4-propylphenyl)phenyl]benzene typically involves multi-step organic reactions. One common method includes the fluorination of a biphenyl precursor followed by the introduction of propyl groups through alkylation reactions. The reaction conditions often require the use of catalysts, such as palladium or nickel, and solvents like toluene or dichloromethane to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the reactions are carried out under controlled temperatures and pressures. The use of continuous flow reactors can enhance the efficiency and yield of the production process. Purification steps, such as recrystallization or chromatography, are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2,3-Difluoro-1-propyl-4-[4-(4-propylphenyl)phenyl]benzene can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a metal catalyst.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃/H₂SO₄).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alkanes or alcohols.

Scientific Research Applications

2,3-Difluoro-1-propyl-4-[4-(4-propylphenyl)phenyl]benzene has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of advanced materials, such as liquid crystals or polymers.

Mechanism of Action

The mechanism by which 2,3-Difluoro-1-propyl-4-[4-(4-propylphenyl)phenyl]benzene exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s fluorine atoms can enhance its binding affinity and selectivity towards these targets, leading to modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-Ethoxy-2,3-difluoro-4’-propylbiphenyl
  • 2,3-Difluoro-1-propoxy-4-[4-(4-propylphenyl)phenyl]benzene
  • 2’,3,4,5-Tetrafluoro-4’‘-propyl-1,1’:4’,1’'-terphenyl

Uniqueness

2,3-Difluoro-1-propyl-4-[4-(4-propylphenyl)phenyl]benzene is unique due to its specific substitution pattern and the presence of both fluorine and propyl groups. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.

Properties

CAS No.

121218-89-1

Molecular Formula

C24H24F2

Molecular Weight

350.4 g/mol

IUPAC Name

2,3-difluoro-1-propyl-4-[4-(4-propylphenyl)phenyl]benzene

InChI

InChI=1S/C24H24F2/c1-3-5-17-7-9-18(10-8-17)19-11-13-20(14-12-19)22-16-15-21(6-4-2)23(25)24(22)26/h7-16H,3-6H2,1-2H3

InChI Key

VMNMACBVWFXTDO-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC=C(C=C1)C2=CC=C(C=C2)C3=C(C(=C(C=C3)CCC)F)F

Origin of Product

United States

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